2-Methyl-1-butene
Description
Nomenclature and Isomeric Context within Pentene Chemistry
2-Methyl-1-butene (B49056) belongs to the family of pentenes, which are hydrocarbons containing five carbon atoms and one carbon-carbon double bond. The specific arrangement of these atoms and the position of the double bond define its unique identity and differentiate it from its isomers.
IUPAC Naming and Related Isomers (e.g., 2-methyl-2-butene, 3-methyl-1-butene)
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, this compound is systematically named 2-methylbut-1-ene nih.govthermofisher.comnist.govwikidata.orgcymitquimica.com. This name precisely describes its structure: a four-carbon chain (but-1-ene) with a double bond at the first position and a methyl group attached to the second carbon atom gcsescience.comvedantu.com.
The C₅H₁₀ molecular formula allows for several structural isomers, including:
1-Pentene (B89616): A straight chain with the double bond between the first and second carbon atoms vaia.comwikipedia.orgwikipedia.org.
2-Pentene: A straight chain with the double bond between the second and third carbon atoms. This isomer exists as cis and trans geometric isomers vaia.comwikipedia.orgwikipedia.org.
This compound: The subject of this article, with the double bond at the terminal position and branching nih.govwikidata.orgcymitquimica.comgcsescience.comvaia.comwikipedia.org.
3-Methyl-1-butene (B165623): A branched isomer with the double bond at the terminal position, also known as α-isoamylene gcsescience.comvaia.comwikipedia.org.
2-Methyl-2-butene: A branched isomer with the double bond between the second and third carbon atoms, also known as β-isoamylene or trimethylethylene wikipedia.orgacgih.orgsigmaaldrich.comyoutube.comnist.govchemicalbook.com.
These isomers share the same molecular formula but differ in their structural arrangement or the position of the double bond, leading to distinct physical and chemical properties vedantu.comvaia.comwikipedia.orgquora.com.
Stereochemical Considerations and Isomerism
Stereochemical considerations are crucial in understanding alkene chemistry. Stereoisomerism in alkenes arises from the restricted rotation around the carbon-carbon double bond due to the presence of a pi (π) bond libretexts.orgsavemyexams.com. Geometric isomerism, specifically cis-trans or E/Z isomerism, occurs when each carbon atom of the double bond is attached to two different groups libretexts.orgsavemyexams.comucalgary.ca.
This compound, with the structure CH₂=C(CH₃)CH₂CH₃, features a terminal double bond (CH₂=C). One carbon of the double bond is bonded to two hydrogen atoms, while the other carbon is bonded to a methyl group (CH₃) and an ethyl group (CH₂CH₃) nih.govwikidata.org. According to the rules of geometric isomerism, for cis-trans isomerism to occur, both carbon atoms involved in the double bond must each be bonded to two different substituents libretexts.orgsavemyexams.comucalgary.ca. Since the terminal carbon of this compound is bonded to two identical hydrogen atoms, it does not exhibit cis-trans or E/Z isomerism libretexts.orgsavemyexams.comucalgary.ca.
Historical Perspectives on the Synthesis and Characterization of this compound
The history of this compound is intertwined with the development of petroleum refining and organic synthesis. Pentenes, including this compound, are naturally occurring components of gasoline and are often produced as by-products of catalytic or thermal cracking of petroleum wikipedia.orgsmolecule.com. Early methods for preparing specific isomers like this compound were often laboratory-scale and could be expensive, frequently yielding mixtures of isomeric pentenes google.com.
Historically, commercial attempts to isolate pure this compound from these complex mixtures were challenging and costly due to the difficulty in separating it from other isomers google.com. This led to the use of mixed pentenes in certain industrial processes, such as the preparation of isoprene (B109036), which then required further purification of the final product google.com.
More targeted synthetic routes have been developed over time. For instance, the dehydration of 2-methyl-2-butanol (B152257) (tert-amyl alcohol) under acid catalysis has been employed to synthesize mixtures of 2-methylbutenes, including this compound chegg.com. Another reported synthesis involves the reduction of pentaerythrityl tetrabromide using zinc in ethanol (B145695), which yielded this compound along with other cyclic compounds unt.edu. The characterization of such compounds historically relied on techniques like spectroscopy (e.g., ¹H-NMR) to confirm their structures and purity umass.edu.
Significance and Scope in Contemporary Chemical Science
In contemporary chemical science, this compound holds significant importance as a versatile intermediate and a subject of ongoing research. Its reactivity, stemming from the terminal double bond, makes it a valuable building block in organic synthesis for creating more complex molecules cymitquimica.comsmolecule.com.
Key areas of its contemporary significance include:
Organic Synthesis: this compound serves as a starting material for the synthesis of various chemicals, including flavor enhancers, spices, crop protectants, and tertiary amyl phenol (B47542) fishersci.atchemicalbook.com. It is also a precursor in the synthesis of compounds like citronellal (B1669106) and methacrolein (B123484) smolecule.com.
Polymer Chemistry: It can be utilized as a co-monomer in the production of polymers, where its incorporation can modify the material's properties, such as flexibility and crosslinking capabilities smolecule.comontosight.ai. Research has explored its role in radiation polymerization and cationic copolymerization, contributing to the development of specialized polymers tandfonline.comontosight.ai.
Catalysis Research: this compound is employed as a model substrate in the development and study of new catalysts for reactions like hydrogenation and hydroformylation smolecule.com. Its hydrogenation mechanism, for example, has been investigated using advanced techniques .
Fuel Research: As a component of gasoline, its combustion properties have been studied to optimize fuel formulations for enhanced engine performance .
The compound's reactivity also makes it a subject of study in reaction kinetics and mechanisms, such as the addition of hydrogen chloride or the etherification reaction with ethanol .
Structure
3D Structure
Properties
IUPAC Name |
2-methylbut-1-ene | |
|---|---|---|
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InChI |
InChI=1S/C5H10/c1-4-5(2)3/h2,4H2,1,3H3 | |
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InChI Key |
MHNNAWXXUZQSNM-UHFFFAOYSA-N | |
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Canonical SMILES |
CCC(=C)C | |
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Molecular Formula |
C5H10 | |
| Record name | 2-METHYL-1-BUTENE | |
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Related CAS |
26969-60-8 | |
| Record name | 1-Butene, 2-methyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID3052224 | |
| Record name | 2-Methylbut-1-ene | |
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Molecular Weight |
70.13 g/mol | |
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Physical Description |
2-methyl-1-butene appears as a colorless volatile liquid with a disagreeable odor. Insoluble in water and less dense than water. Vapors are heavier than air. Used to make other chemicals., Gas or Vapor, Liquid, Colorless volatile liquid with a disagreeable odor; [Hawley] Colorless liquid; bp = 31-32 deg C; [MSDSonline] | |
| Record name | 2-METHYL-1-BUTENE | |
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| Record name | 1-Butene, 2-methyl- | |
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Boiling Point |
31.2 °C | |
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Flash Point |
less than 20 °F (NFPA, 2010), Flash point < -7 °C, BELOW -20 °F (BELOW -7 °C) (CLOSED CUP) | |
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| Record name | 2-Methyl-1-butene | |
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Solubility |
Sol in alcohol, ether, benzene, In water, 130 mg/l @ 20 °C. | |
| Record name | 2-METHYL-1-BUTENE | |
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Density |
0.6504 @ 20 °C/4 °C | |
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Vapor Pressure |
610.0 [mmHg], 610 mm Hg @ 25 °C | |
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Color/Form |
Colorless liquid | |
CAS No. |
563-46-2, 26760-64-5 | |
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Melting Point |
-137.5 °C | |
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Synthetic Methodologies and Reaction Pathways of 2 Methyl 1 Butene
Synthetic Routes and Mechanistic Investigations
While catalytic co-dimerization of ethylene (B1197577) and propylene (B89431) is a known route for producing various branched olefins, the direct and highly selective synthesis of 2-methyl-1-butene (B49056) via this specific pathway is less prominently detailed in the provided literature compared to other olefin oligomerization reactions. Research in this area often focuses on ethylene dimerization to 1-butene (B85601) or propylene dimerization to hexenes. However, nickel-based catalysts, often activated by aluminum alkyls, are known to catalyze the coupling of olefins.
For instance, nickel catalysts, particularly those employing α-diimine ligands, have demonstrated high activity in ethylene oligomerization and propylene dimerization acs.org. These systems can achieve high selectivities for specific products depending on the catalyst design and reaction conditions. While some studies highlight the possibility of ethylene-propylene coupling csic.es, the primary products discussed in the context of these reactions are typically hexenes (e.g., n-hexenes, 2-methylpentenes) from propylene dimerization acs.orgrsc.orguni-bayreuth.de, or 1-butene and 2-butenes from ethylene dimerization csic.esacs.orgmdpi.comgoogle.com. The specific conditions and catalyst systems that would yield this compound as a primary product from ethylene-propylene co-dimerization are not extensively detailed in the provided search results, suggesting it might be a more specialized or less dominant reaction pathway.
Table 1: Representative Olefin Oligomerization Catalysis (Illustrative of related reactions)
| Catalyst System (Metal/Ligand) | Co-catalyst | Typical Conditions (Temp/Pressure) | Primary Products of Interest | Selectivity/Yield Trends | Citation(s) |
| Ni-based (e.g., Ni-MFU-4l) | EADC | 0-50 °C, 1-10 MPa | 1-Butene, 2-Butenes | High selectivity for 1-butene (>95%) acs.org | acs.orgcsic.esacs.orgmdpi.comgoogle.comresearchgate.netijcea.orgijitee.orgresearchgate.net |
| Ni-based (e.g., PNP ligands) | EADC | Varies | 1-Butene, 2-Butenes, Hexenes | C4 fraction ~88% mdpi.com | mdpi.com |
| Ni-based (e.g., phosphine) | EtAlCl₂/MAO | Varies | Hexenes (e.g., 2-methylpentenes) | ~95% dimers rsc.orguni-bayreuth.de | acs.orgrsc.orguni-bayreuth.de |
| Ti-based | TEA/THF/EDC | 55 °C, 1.0 MPa | 1-Butene | High selectivity ijcea.org | ijcea.org |
Note: The table above primarily illustrates ethylene dimerization and propylene dimerization reactions catalyzed by similar systems. Direct data for ethylene-propylene co-dimerization yielding this compound is less prominent in the provided literature snippets.
Triethylaluminum (TEA) is a critical organoaluminum compound widely employed as a co-catalyst or activator in various olefin oligomerization and polymerization processes, including those involving nickel and titanium catalysts ijcea.orgwikipedia.orgresearchgate.net. Its primary roles include activating the transition metal center by alkylation and reduction, thereby generating catalytically active species wikipedia.org. TEA can also act as a scavenger for impurities like water and oxygen, which can deactivate the catalyst wikipedia.org. In some systems, TEA can decompose or interact with promoters (like EDC) to generate more active metal sites or influence the reaction pathway ijcea.org. The nature and concentration of the aluminum alkyl co-catalyst significantly impact the catalyst's activity, selectivity, and lifetime acs.orgresearchgate.net.
Optimizing reaction conditions is paramount for achieving high yields and selectivities for desired products in olefin co-dimerization. Key parameters include:
Temperature: Temperature significantly influences catalytic performance. For instance, in ethylene dimerization, higher temperatures can decrease oligomerization activity and shift selectivity towards internal olefins like 2-butene (B3427860) acs.org. Optimal temperatures are typically in the range of 20-80 °C for ethylene dimerization google.com.
Pressure: Ethylene pressure affects catalyst activity and monomer diffusion to active sites ijcea.org. Higher pressures generally improve ethylene conversion and selectivity to 1-butene ijcea.org, with typical ranges for ethylene dimerization being 1-10 MPa google.com.
Catalyst and Co-catalyst Concentration: The molar ratios of the transition metal precursor to the co-catalyst (e.g., Al/Ni or Al/Ti) are critical for forming active species and controlling reaction rates and product distribution acs.orgijcea.orgresearchgate.net.
Feedstock Ratio: While not explicitly detailed for this compound from ethylene-propylene co-dimerization in the provided snippets, the ratio of reactants is a standard optimization parameter in co-dimerization processes.
The reduction of specific halogenated organic compounds offers a viable route to synthesize this compound. A notable example involves the reduction of pentaerythrityl tetrabromide. In one reported method, the reduction of pentaerythrityl tetrabromide using zinc in ethanol (B145695), in the presence of sodium carbonate and sodium iodide, yielded a mixture of products including methylenecyclobutane, spiropentane, and this compound unt.edu. This specific reaction produced this compound with a yield of 12%, alongside other cyclic products unt.edu.
Another pathway, described for the synthesis of deuterated analogs, involves the initial halogenation of a precursor like 2-methylbutyrolactone with phosphorus tribromide (PBr₃) to form 4-bromo-2-methyl-1-butene, which is then reduced using a deuteride (B1239839) source like LiAlD₄ . This illustrates the general principle of dehalogenation to form alkenes.
Table 2: Synthesis of this compound via Reduction of Halogenated Precursors
| Halogenated Precursor | Reducing Agent | Solvent/Conditions | Yield of this compound | Citation(s) |
| Pentaerythrityl tetrabromide | Zinc | Ethanol, Na₂CO₃, NaI | 12% | unt.edu |
| 4-bromo-2-methyl-1-butene | LiAlD₄ | Anhydrous ether (for deuterated analog synthesis) | N/A (Deuterated product) |
Several other methods contribute to the production or availability of this compound:
Dehydrogenation and Isomerization of C5 Hydrocarbons: Isopentane (B150273) can be catalytically dehydrogenated to produce a mixture of C5 olefins, including this compound, 2-methyl-2-butene, and 3-methyl-1-butene (B165623) google.comjunyuanpetroleumgroup.comresearchgate.net. Chrome-alumina catalysts are often employed in these two-stage processes, where isopentane is first converted to isoamylenes, which are then further processed researchgate.net. The isomerization of 2-methyl-2-butene, often produced alongside this compound, can also yield this compound under specific catalytic conditions, such as using Fe/SiO₂ catalysts in the presence of hydrogen sulfide (B99878) rsc.orggoogle.com.
Table 3: Other Synthetic Routes to this compound
| Feedstock | Catalyst System | Reaction Type | Key Products (including this compound) | Citation(s) |
| Isopentane | Chrome-alumina | Dehydrogenation | Isoamylenes (incl. This compound) | google.comjunyuanpetroleumgroup.comresearchgate.net |
| 2-Methyl-2-butene | Fe/SiO₂ | Isomerization (with H₂S) | This compound, Isoprene (B109036) | rsc.org |
| This compound | Sulfocationite | Isomerization | 2-Methyl-2-butene (as target for further conversion) | google.com |
The principles of green chemistry are increasingly integrated into the design and optimization of chemical synthesis routes. For this compound production, these principles guide the development of more sustainable and environmentally benign processes:
Atom Economy: Maximizing the incorporation of reactant atoms into the final product is a core principle acs.orgwordpress.commlsu.ac.injk-sci.comulaval.ca. Reactions with higher atom economy generate less waste. For example, addition reactions are generally more atom-economical than substitution reactions that produce stoichiometric by-products.
Catalysis: The use of highly selective and efficient catalysts, as opposed to stoichiometric reagents, is preferred mlsu.ac.injk-sci.comulaval.ca. Catalysts can improve reaction rates, selectivity, reduce energy consumption, and minimize waste generation. Nickel-based catalysts for olefin dimerization are examples of industrially significant catalytic processes acs.orgcsic.esacs.orgmdpi.com.
Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements mlsu.ac.inulaval.ca.
Waste Prevention: Designing synthetic methods to prevent waste generation is more effective than treating waste after it is formed acs.orgmlsu.ac.inulaval.ca. This includes minimizing the use of auxiliary substances like solvents and avoiding unnecessary derivatization steps acs.orgulaval.ca.
Applying these principles can lead to more economically viable and environmentally responsible production of this compound.
Compound Names
this compound
Ethylene
Propylene
Triethylaluminum (TEA)
Pentaerythrityl tetrabromide
Methylenecyclobutane
Spiropentane
Ethanol
Zinc
Sodium carbonate
Sodium iodide
2-Methylbutyrolactone
Phosphorus tribromide (PBr₃)
4-bromo-2-methyl-1-butene
Lithium aluminum deuteride (LiAlD₄)
Isopentane
Isoprene
2-Methyl-2-butene (2M2B)
3-Methyl-1-butene
2-Butene
1-Butene
n-Hexenes
2-Methylpentenes
Nickel (Ni)
Titanium (Ti)
Aluminum (Al)
Chromium (Cr)
Iron (Fe)
Silicon dioxide (SiO₂)
Methylaluminoxane (MAO)
Ethyl aluminum dichloride (EADC)
Tetrahydrofuran (THF)
1,2-dichloroethane (B1671644) (EDC)
Titanium tetrabutoxide
Bis(tri-n-butyl phosphine) nickel dichloride
Hydrogen sulfide (H₂S)
Carbon dioxide (CO₂)
Hydrogen (H₂)
Oxygen (O₂)
Alkylaluminum compounds
Green Chemistry Principles in this compound Synthesis
Solvent-Free Methods and Catalyst Design
Solvent-free synthesis methods are increasingly favored for their environmental benefits, reducing waste and simplifying purification processes. In the context of alkene synthesis, catalyst design plays a pivotal role in achieving high selectivity and efficiency without the need for traditional solvents. While specific solvent-free methods for producing this compound were not explicitly detailed in the search results, the broader principles of heterogeneous catalysis and catalyst design are relevant. For instance, solid acid catalysts, such as those based on heteropoly acids supported on activated carbon, have been investigated for the etherification of isoamylenes (including isomers of methylbutene) with ethanol, demonstrating high activity and ease of separation researchgate.net. The design of catalysts for reactions involving alkenes often focuses on tailoring pore structures, surface area, and the nature of active sites (e.g., Brønsted or Lewis acidity) to control reaction pathways and selectivity epdf.pub.
Atom Economy and Energy Efficiency Considerations
Green chemistry principles emphasize maximizing atom economy and energy efficiency in chemical processes ecampusontario.caopenstax.org182.160.97weebly.com. Atom economy refers to the proportion of reactant atoms incorporated into the final product, minimizing waste at the molecular level. Energy efficiency involves designing processes that require minimal energy input, avoiding extreme temperatures or pressures. While direct quantitative data on the atom economy and energy efficiency of specific this compound synthesis routes were not found, the general drive towards greener chemical manufacturing encourages the development of catalytic processes that operate under milder conditions and utilize more efficient reaction pathways. For example, the development of solvent-free reactions, as mentioned above, contributes to both atom economy (by eliminating solvent waste) and energy efficiency (by reducing energy needed for solvent handling and recovery).
Chemical Reactivity and Mechanistic Studies of this compound
This compound, as an alkene, exhibits characteristic reactivity associated with its carbon-carbon double bond. Its reactions are often studied to understand fundamental organic reaction mechanisms, including addition reactions.
Addition Reactions to the Alkene Double Bond
The double bond in this compound is susceptible to various addition reactions, where atoms or groups are added across the double bond. These reactions are crucial for transforming alkenes into more functionalized molecules.
Electrophilic Addition Mechanisms (e.g., with Hydrogen Halides via Markovnikov's Rule)
Electrophilic addition reactions, particularly the addition of hydrogen halides (HX), are well-understood for alkenes like this compound. These reactions typically follow Markovnikov's Rule , which states that in the addition of a protic acid HX to an unsymmetrical alkene, the hydrogen atom (the electrophilic part) attaches to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the halide (the nucleophilic part) attaches to the more substituted carbon quora.commsu.eduquora.comgacbe.ac.in.
The mechanism involves the initial protonation of the alkene's pi bond, forming a carbocation intermediate. For this compound, protonation at the C1 (terminal carbon with two hydrogens) leads to a more stable secondary carbocation at C2, which is favored over protonation at C2, which would yield a less stable primary carbocation quora.comquora.com. The halide ion then rapidly attacks this carbocation.
CH2=C(CH3)CH2CH3 + HCl → [CH3-C+(CH3)-CH2CH3] + Cl-
[CH3-C+(CH3)-CH2CH3] + Cl- → CH3-CCl(CH3)-CH2CH3
``` The major product is therefore 2-chloro-2-methylbutane.[ quora.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGKEip77XFUbq-0zDYutSeGNhOancPN2fz67gd_TJQBJ811GH_zoAYBU_MaJj7KEFnesgbnRqBUM4NCq4Z5LGwXTXCeVAJU7OINbjNr5Nno52T6nbLYBFjjz1gIoA_m79kwb53H02WGyLO4q9zVZLOL4zdOTwytxj2zp3jqdx_9LaFDeQI68sA%3D)][ quora.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFiDJ29VoXAarVQODYSkRfU6kxp2Yqmyrlo2T4lKNxcVYv15qj5jGqRjnnm4fBBev5LOipN1jKD-j-ToftkU_boQrrfJXdUpyvjB2kwlhxPGzVbjvS75Li4jo9xUeMPE9_mRqCyYL4rkI-OhDdCtBBlyvkBRyP3WjZnKEV64OabfGlmQMau)] Some sources indicate that third-order kinetics can be observed in the addition of hydrogen halides to certain alkenes, suggesting a transition state involving the alkene, HX, and a third species, possibly another molecule of HX.[ gacbe.ac.in(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtgozo-zWkG6P-2atBuaLJGf2vGAYAtMFR0rrF1p2PDmJMErboYQqrOHJHcWTI95QiqxIeV6bJQOY2quYmkIYfDcMQMmcANCKscDJDESpheicw3p2kvWzTJGMsNHZdP5LpgFU9x6JLjk6V0ck%3D)]
Radical Addition Reactions (e.g., Methyl Radicals with 1-butene derivatives)
Radical addition reactions to alkenes, often initiated by peroxides or UV light, proceed via a different mechanism than electrophilic additions and can lead to anti-Markovnikov products. In these reactions, a radical species adds first to the alkene. For example, in the presence of peroxides, the addition of HBr to alkenes follows an anti-Markovnikov pathway, where the bromine atom adds to the less substituted carbon, and the hydrogen atom adds to the more substituted carbon, forming the more stable radical intermediate. msu.edualtervista.org
While the prompt specifically mentions "Methyl Radicals with 1-butene derivatives," the general principles of radical addition apply. The addition of methyl radicals to alkenes would involve the formation of a more substituted alkyl radical intermediate, which would then abstract a hydrogen atom to form the final product. Research in combustion chemistry indicates that this compound can be produced by the reaction of methyl radicals with 2-methyl-allyl radicals. crans.orgllnl.gov The addition of radicals to olefins is a significant reaction type in various chemical processes, including polymerization. altervista.org
Hydroboration and Regioselectivity with Borane (B79455) Derivatives
Hydroboration is a key reaction where a boron-hydrogen (B-H) bond adds across a carbon-carbon double bond, typically resulting in an anti-Markovnikov addition of the boron atom to the less substituted carbon of the alkene. msu.educore.ac.ukredalyc.orgredalyc.org This regioselectivity is attributed to a combination of steric and electronic effects within a four-membered transition state. redalyc.orgredalyc.orgumich.edu The boron atom, being less sterically hindered, prefers to attack the less substituted carbon, while electronic effects also favor this orientation.
For this compound, hydroboration with borane (BH₃) or its derivatives (like disiamylborane (B86530) or thexylborane) leads predominantly to the formation of the primary alkylborane, with boron attached to the terminal carbon. redalyc.orgredalyc.org For instance, hydroboration of this compound with borane yields 99% of the primary alkylborane and 1% of the tertiary alkylborane. redalyc.orgredalyc.org This high regioselectivity makes hydroboration a valuable tool for synthesizing organoboranes, which can then be further transformed, for example, into alcohols via oxidation, yielding anti-Markovnikov alcohol products. msu.eduumich.edu
Data Table: Hydroboration Regioselectivity of this compound
| Alkene | Borane Reagent | Primary Alkylborane (%) | Secondary/Tertiary Alkylborane (%) | Reference |
|---|---|---|---|---|
| This compound | BH₃ | 99 | 1 | redalyc.orgredalyc.org |
Ozonolysis and Degradation Pathways
Ozonolysis, the reaction of an alkene with ozone (O₃), is a critical process for understanding atmospheric chemistry and for the cleavage of carbon-carbon double bonds in synthetic chemistry. When this compound reacts with ozone, it proceeds through a series of intermediates, including primary ozonides (POZs), Criegee intermediates (CIs), and secondary ozonides (SOZs) nih.govsigmaaldrich.comalkalisci.com. The specific products obtained depend on the subsequent workup conditions, typically reductive or oxidative.
Under reductive workup conditions, the ozonolysis of this compound leads to the formation of carbonyl compounds. Specifically, the cleavage of the double bond yields formaldehyde (B43269) and propanal.
| Ozonolysis Workup | Products from this compound |
| Reductive | Formaldehyde, Propanal |
| Oxidative | Formic Acid, Propanoic Acid |
Studies employing matrix isolation and Fourier-transform infrared (FT-IR) spectroscopy have been instrumental in identifying these intermediates and elucidating the chemical pathways involved in the ozonolysis of asymmetric alkenes like this compound nih.govsigmaaldrich.comalkalisci.com. These investigations provide valuable insights into atmospheric processes and the degradation of volatile organic compounds.
Etherification Reactions of this compound with Alcohols
The etherification of alkenes with alcohols is a significant industrial process, particularly for the production of fuel oxygenates. This compound readily undergoes acid-catalyzed etherification with alcohols, such as ethanol, to form tert-amyl ethyl ether (TAEE) ntis.govresearchgate.netgazi.edu.trmetu.edu.trub.edu. This reaction is crucial for enhancing the octane (B31449) number of gasoline and reducing olefin content in fuel streams.
The general reaction can be represented as: C₅H₁₀ (this compound) + C₂H₅OH (Ethanol) → C₇H₁₆O (TAEE)
Research has indicated that this compound is generally more reactive in etherification reactions with ethanol compared to its isomer, 2-Methyl-2-butene researchgate.netmetu.edu.trub.edu. This difference in reactivity is attributed to factors such as the stability of the carbocation intermediates formed during the reaction.
Acidic macroreticular ion-exchange resins, such as those in the Amberlyst™ series, are widely employed as heterogeneous catalysts for the etherification of alkenes ntis.govresearchgate.netub.eduub.edu. These sulfonic acid functionalized resins offer advantages in terms of ease of separation and reusability. The catalytic activity of these resins is influenced by their morphological properties, including acid capacity and the ratio of acid capacity to the specific volume of the swollen polymer, with higher ratios generally correlating to greater activity ub.edu.
Studies have compared the performance of various acidic macroreticular resins in the simultaneous synthesis of ETBE and TAEE, highlighting Amberlyst™ 35 and Amberlyst™ 48 as particularly active catalysts ub.edu. The selection of an appropriate resin catalyst is critical for optimizing reaction rates and selectivity in industrial etherification processes.
Kinetic studies are essential for understanding the reaction mechanisms and for process design. The etherification of this compound with alcohols has been investigated using kinetic modeling, often employing Langmuir-Hinshelwood type models that account for adsorption on the catalyst surface ub.eduosti.govacs.org.
Apparent reaction orders with respect to the isoamylene concentration have been found to be less than unity, indicating that the reaction rate is not directly proportional to the isoamylene concentration under certain conditions researchgate.netmetu.edu.tr. This behavior is often observed when the catalyst surface becomes saturated with reactants.
The activation energies for the etherification reactions provide insight into the energy requirements of these processes. For the formation of TAEE from this compound and ethanol, activation energies have been reported in the range of 72.6 kJ/mol to 74.9 kJ/mol ub.eduosti.govacs.org.
| Reaction Pathway | Apparent Activation Energy (kJ/mol) | Source |
| Etherification of 2M1B with EtOH to TAEE | 74.9 ± 2.8 | ub.edu |
| Etherification of 2M1B with MeOH to TAME | 72.6 | osti.govacs.org |
| Etherification of 2M2B with EtOH to TAEE | 81.2 ± 2.2 | ub.edu |
| Etherification of 2M2B with MeOH to TAME | 94.1 | osti.govacs.org |
| Isomerization of 2M1B to 2M2B | 76.5 ± 7.2 | ub.edu |
| Isomerization of 2M1B to 2M2B | 81.6 | osti.govacs.org |
Catalysis by Acidic Macroreticular Resins
Isomerization Pathways and Mechanisms
This compound can readily isomerize to 2-Methyl-2-butene under acidic conditions. This double bond isomerization is often a parallel or preceding reaction in processes involving isoamylenes ntis.govub.eduosti.govacs.orggoogle.comgoogle.comtaylorandfrancis.com. The mechanism typically involves the protonation of the terminal double bond of this compound to form a tertiary carbocation. This carbocation can then deprotonate at different positions to yield either the original alkene or the more thermodynamically stable internal alkene, 2-Methyl-2-butene chegg.comchegg.commsu.edu.
The activation energy for the isomerization of this compound to 2-Methyl-2-butene has been reported to be approximately 76.5 ± 7.2 kJ/mol ub.edu and 81.6 kJ/mol osti.govacs.org. This isomerization is often catalyzed by the same acidic resins used for etherification, meaning both reactions can occur concurrently ntis.govub.eduosti.govacs.org. The relative rates of isomerization and etherification are influenced by catalyst properties, temperature, and reactant concentrations.
Polymerization and Oligomerization of 2 Methyl 1 Butene
Polymerization Mechanisms and Kinetics
The polymerization of 2-methyl-1-butene (B49056) is influenced by several factors, including the choice of initiator or catalyst and the reaction conditions. Research has explored both free-radical and coordination polymerization pathways.
Radical Polymerization of this compound
Radical polymerization of this compound has been investigated, often yielding low molecular weight polymers due to inherent chain transfer reactions.
Gamma (γ) ray irradiation can initiate the free-radical polymerization of this compound tandfonline.comresearchgate.netstanford.edu. Studies have shown that γ-ray initiation, particularly under conditions of extreme dryness, can lead to the formation of polymers tandfonline.com. However, these processes often result in low yields of oily, low molecular weight polymers. This outcome is attributed to factors such as low propagation rate constants and potential chain transfer reactions, which limit the chain growth tandfonline.com. The mechanism involves the generation of free radicals by the radiation, which then initiate the polymerization process stanford.edu.
The propensity of this compound to form low molecular weight polymers under radical conditions is a notable characteristic. This is often linked to chain transfer reactions, where the tertiary hydrogen atoms present in the monomer can participate, leading to premature termination of growing polymer chains nih.gov. While specific propagation rate constants (kₚ) for the radical polymerization of this compound are not extensively detailed in the provided search results, it is understood that these values, along with termination and chain transfer rate constants, dictate the molecular weight of the resulting polymer acs.orgrsc.org. The low molecular weight observed suggests that chain transfer reactions are significant, effectively limiting the degree of polymerization tandfonline.comnih.gov.
γ-Ray Initiated Polymerization
Advanced Catalysis in this compound Polymerization
Beyond radical mechanisms, advanced catalytic systems, particularly homogeneous single-site catalysts, have been explored for the polymerization of alpha-olefins, including this compound.
Homogeneous single-site catalysts, such as metallocenes and post-metallocenes, offer greater control over polymer microstructure and molecular weight compared to traditional heterogeneous catalysts like Ziegler-Natta systems d-nb.infowiley-vch.demdpi.comresearchgate.net. These catalysts, often based on Group 4 metals (Ti, Zr, Hf) d-nb.infowiley-vch.degoogle.com, are known for their high activity and ability to produce polymers with well-defined structures d-nb.infowiley-vch.dewiley-vch.de. While specific studies detailing the polymerization of this compound with these advanced catalysts were not explicitly highlighted in the provided snippets, the general principles apply to alpha-olefins mdpi.comresearchgate.netnih.gov. Metallocene catalysts are recognized for their ability to control tacticity and regiochemistry, leading to tailored polymer properties d-nb.infowiley-vch.dewiley-vch.denih.govpressbooks.publibretexts.orglibretexts.orgresearchgate.netresearchgate.net.
The microstructure of polymers derived from this compound is significantly influenced by the regiochemistry of monomer insertion during catalytic polymerization. For alpha-olefins like 1-butene (B85601) (a structurally related monomer), metallocene catalysts can lead to regioirregular insertions, such as 2,1-insertions, in addition to the preferred 1,2-insertions nih.govfrontiersin.org. These regioirregularities can impact the polymerization kinetics, often favoring termination pathways over propagation, thereby leading to lower molecular weight polymers nih.govfrontiersin.org.
Compound List:
this compound
Environmental Fate and Atmospheric Chemistry of 2 Methyl 1 Butene
Atmospheric Degradation Pathways and Kinetics
The atmospheric degradation of 2-Methyl-1-butene (B49056) is predominantly driven by reactions with photochemically produced hydroxyl radicals (OH) and, to a lesser extent, ozone molecules.
Reactions with Photochemically-Produced Hydroxyl Radicals (OH)
The reaction with hydroxyl radicals is a significant atmospheric loss process for this compound.
Rate Constants and Atmospheric Half-Lives
The gas-phase reaction rate constant between this compound and hydroxyl radicals has been experimentally determined. This rate constant is crucial for calculating the compound's atmospheric lifetime.
Table 1: Atmospheric Degradation Rate Constants
| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference Temperature (K) | Source |
| OH radical | 6.07 × 10⁻¹¹ | 298 | nih.gov, researchgate.net |
| Ozone (O₃) | 14.30 × 10⁻¹⁸ | ~298 | acs.org |
The atmospheric half-life of this compound due to reaction with OH radicals is estimated to be approximately 6.3 hours, assuming a typical atmospheric concentration of OH radicals (5 x 10⁵ molecules/cm³). nih.gov
Table 2: Atmospheric Half-Life
| Oxidant | Atmospheric Half-Life | Conditions | Source |
| OH radical | ~6.3 hours | Assumed [OH] = 5 x 10⁵ molecules/cm³ | nih.gov |
Environmental Distribution and Volatilization from Environmental Compartments
This compound is a volatile organic compound characterized by a high vapor pressure (610 mmHg at 25 °C), indicating a strong tendency to exist in the gaseous phase in the atmosphere. nih.gov Its physical properties dictate its environmental distribution.
Table 3: Environmental Partitioning Properties
| Property | Value | Unit | Source |
| Vapor Pressure | 610 | mmHg at 25 °C | nih.gov |
| Henry's Law Constant | 0.43 | atm·m³/mol | nih.gov |
| Koc | 68 | - | nih.gov |
| Density | < 1 | g/mL (less dense) | noaa.gov, chemicalbook.com |
| Water Solubility | Insoluble | - | noaa.gov, chemicalbook.com |
| Atmospheric Partitioning | Primarily to air | - | nih.gov, oecd.org |
Due to its low water solubility and high vapor pressure, this compound is expected to volatilize rapidly from water and moist soil surfaces, partitioning predominantly into the atmosphere. nih.gov, oecd.org Its estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 68 suggests high mobility in soil. nih.gov The vapors of this compound are heavier than air, which can lead to accumulation in low-lying or confined areas. noaa.gov, chemicalbook.com
Environmental Impact and Transformation Products
Formation of Secondary Organic Aerosols from Atmospheric Degradation
Information specifically detailing the formation of secondary organic aerosols (SOA) directly from the atmospheric degradation of this compound was not found in the reviewed literature. Studies investigating SOA formation have primarily focused on other volatile organic compounds, such as isoprene (B109036) (2-methyl-1,3-butadiene) and various dienes. researchgate.net, mdpi.com, copernicus.org
This article focuses on the biotransformation and biodegradation processes relevant to this compound within environmental systems. Specifically, it explores the microbial metabolic pathways and the formation of epoxide intermediates, drawing upon research conducted on similar branched alkenes where direct data for this compound is limited.
2 Biotransformation and Biodegradation in Environmental Systems
The breakdown of volatile organic compounds (VOCs) like this compound in the environment is significantly influenced by microbial activity. These processes are crucial for the removal of such compounds from soil, water, and air. While specific studies detailing the complete biodegradation pathway of this compound are scarce in the provided literature, research on closely related branched alkenes offers insights into the likely mechanisms and microbial players involved.
1 Microbial Metabolism (e.g., by Mycobacterium sp.)
Microorganisms, particularly bacteria, play a vital role in the aerobic degradation of alkenes. These pathways often commence with the enzymatic oxidation of the double bond by monooxygenases, a common initial step observed across various alkene-metabolizing bacteria. Studies involving Mycobacterium species have provided significant understanding of these processes. For instance, Mycobacterium sp. strain ELW1 has been characterized for its ability to utilize 2-methylpropene (isobutylene) as a sole carbon and energy source nih.govresearchgate.net. This bacterium initiates the degradation of 2-methylpropene via oxidation to an epoxide, specifically 1,2-epoxy-2-methylpropane, catalyzed by a monooxygenase nih.govresearchgate.net.
The degradation pathway then proceeds with the hydrolytic cleavage of this epoxide to form 2-methyl-1,2-propanediol. This diol is subsequently oxidized to 2-hydroxyisobutyrate, which enters central metabolic pathways for further breakdown nih.govresearchgate.net. The efficiency of this microbial metabolism is highlighted by the reported growth characteristics of Mycobacterium sp. strain ELW1:
Table 1: Growth Characteristics of Mycobacterium sp. Strain ELW1 on 2-Methylpropene (Isobutylene)
| Parameter | Value | Source |
| Growth Rate | 0.05 h⁻¹ | nih.govresearchgate.net |
| Yield | 0.38 mg (dry weight) mg⁻¹ | nih.govresearchgate.net |
While these findings are for 2-methylpropene, they illustrate the metabolic capabilities of Mycobacterium species towards branched alkenes. Similar enzymatic machinery is likely involved in the biodegradation of other branched alkenes, including this compound, although specific isolates and detailed pathways for this compound are less documented in the provided sources.
2 Formation of Epoxide Metabolites and Related Pathways (e.g., 3,4-epoxy-2-methyl-1-butene)
The initial step in the aerobic biodegradation of alkenes frequently involves the formation of epoxide intermediates. This epoxidation is typically mediated by monooxygenase enzymes, which incorporate an oxygen atom into the carbon-carbon double bond of the alkene nih.govresearchgate.net. These epoxides are often more reactive than their parent alkenes and can be toxic to microorganisms, necessitating rapid further metabolism researchgate.net.
Research on isoprene (2-methyl-1,3-butadiene), another biogenic branched alkene, has identified specific epoxide metabolites. Isoprene is known to be metabolized by cytochrome P450-dependent monooxygenases into two monoepoxide metabolites: 3,4-epoxy-3-methyl-1-butene and 3,4-epoxy-2-methyl-1-butene oecd.org. These epoxides can then undergo further transformations, such as hydrolysis, conjugation with glutathione, or oxidation to diepoxides researchgate.netoecd.org.
In the case of 2-methylpropene, the epoxide intermediate identified is 1,2-epoxy-2-methylpropane nih.govresearchgate.net. The degradation pathways of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) also show overlaps with the catabolism of 2-methylpropene, often involving similar epoxide intermediates and subsequent diol formation nih.govresearchgate.netresearchgate.net.
Advanced Characterization and Computational Studies
Spectroscopic Techniques for Structural Elucidation of 2-Methyl-1-butene (B49056) Derivatives
Spectroscopic methods are crucial for understanding the structure and behavior of this compound and its derived products. These techniques provide detailed insights into molecular structure, bonding, and reaction pathways.
Fourier Transform Infrared (FT-IR) Spectroscopy in Mechanistic Studies
FT-IR spectroscopy is a powerful tool for identifying functional groups and monitoring chemical reactions, including polymerization mechanisms. The characteristic absorption bands of the C=C double bond in alkenes, typically found around 1645 cm⁻¹, are indicative of the presence of this compound gla.ac.ukdocbrown.infonasa.gov. In mechanistic studies, FT-IR can track the disappearance of these alkene signals and the appearance of new bands corresponding to the newly formed polymer structure, such as C-C single bonds and saturated hydrocarbon stretches nih.gov. For instance, studies on the ozonolysis of asymmetric alkenes like this compound have utilized FT-IR to identify intermediates such as Criegee intermediates and secondary ozonides, providing clues about reaction pathways researchgate.netnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Analysis of Polymers
NMR spectroscopy is indispensable for determining the detailed microstructure of polymers derived from this compound, such as poly(this compound) or copolymers. Techniques like ¹³C NMR and ¹H NMR, often enhanced by multidimensional methods (e.g., 2D ¹H-¹³C gHSQC, gHMBC), allow for the assignment of resonances to specific carbon and proton environments within the polymer chain acs.orgresearchgate.netmdpi.compageplace.detci-thaijo.orguc.eduvt.eduscispace.com. This enables the analysis of:
Tacticity: The stereochemical arrangement of monomer units along the polymer backbone.
Comonomer Sequence Distribution: In copolymers, NMR can reveal how different monomers are arranged relative to each other. For example, in poly(ethylene-co-1-butene), NMR studies have identified mixtures of meso and racemic diads, with a predominantly racemic configuration in some metallocene-catalyzed samples acs.orgresearchgate.net.
Branching: NMR can quantify short and long chain branching, which significantly impacts polymer properties. For instance, the incorporation of 1-butene (B85601) as a comonomer in polyethylene (B3416737) results in ethyl branches uc.eduvt.edu.
High-temperature NMR measurements can improve spectral resolution for polymers that have short relaxation times at ambient temperatures acs.orgresearchgate.net.
Mass Spectrometry (MS) for Product Identification in Degradation Studies
Mass spectrometry, often coupled with gas chromatography (GC-MS), is vital for identifying and quantifying products formed during the degradation of this compound or its polymers. In degradation studies, GC-MS can separate and detect volatile or semi-volatile breakdown products, providing their molecular weight and fragmentation patterns for identification gla.ac.ukd-nb.infonih.govresearchgate.nettheijes.comosti.gov. For example, studies on the thermal-oxidative degradation of butyl rubber have identified various alkanes, alkenes (including methyl-butenes), alcohols, ketones, and aldehydes using GC-MS osti.gov. Similarly, GC-MS has been used to identify volatile organic compounds in poly(methyl methacrylate) kitchen utensils, with this compound being among the detected residual compounds researchgate.net. In atmospheric chemistry, GC-MS is used to identify oxidation products of isoprene (B109036), which can involve similar C5 structures d-nb.info.
Computational Chemistry Approaches
Computational chemistry methods provide theoretical insights into reaction mechanisms, energetics, and molecular properties that are often difficult to obtain experimentally.
Density Functional Theory (DFT) Calculations for Mechanistic Insights in Polymerization
Density Functional Theory (DFT) is widely employed to investigate the mechanisms of this compound polymerization. DFT calculations can elucidate reaction pathways, identify transition states, and determine activation energies for various steps, including monomer insertion, chain termination, and isomerization. For instance, DFT studies on 1-butene polymerization catalyzed by homogeneous single-site catalysts have analyzed stereoselectivity and regioselectivity, revealing preferences for chain termination from a secondary growing chain over propagation, which helps explain lower molecular weights frontiersin.orgnih.gov. These studies can also compare the energetics of different insertion modes (e.g., 1,2- vs. 2,1-insertion) and termination pathways (e.g., β-hydrogen elimination vs. β-hydrogen transfer) frontiersin.orgnih.govacs.org. Such theoretical investigations are crucial for understanding catalyst behavior and optimizing polymerization processes.
Potential Energy Surface (PES) Analysis for Hydrogen Atom Reactions
Potential Energy Surface (PES) analysis, often performed using DFT or ab initio methods, is critical for understanding the kinetics and mechanisms of reactions involving hydrogen atoms and this compound, particularly in combustion or atmospheric chemistry contexts. These studies map out the energy landscape of a reaction, identifying stable intermediates, transition states, and product channels. For example, research has explored the PES for hydrogen atom addition to and abstraction from this compound, calculating thermochemical parameters and pressure-dependent rate constants using Rice–Ramsperger–Kassel–Marcus (RRKM) theory and master equation modeling acs.orgresearchgate.netnih.govresearchgate.netacs.org. These calculations provide rate constants essential for combustion modeling and understanding hydrocarbon decomposition pathways. Studies also investigate hydrogen atom abstraction from allylic sites by other radicals, such as NH₂ or O₂, which can involve this compound researchgate.netacs.orgfigshare.com.
Calculation of Thermochemical Parameters and Rate Constants
Computational chemistry plays a vital role in determining the thermochemical parameters and reaction rate constants for molecules like this compound, especially when experimental data is limited or to provide a theoretical foundation for kinetic models. Advanced theoretical frameworks are utilized to predict these properties with high accuracy.
Key methodologies employed include the Rice–Ramsperger–Kassel–Marcus (RRKM) theory , often coupled with a one-dimensional master equation (ME) . These theoretical approaches are instrumental in calculating both high-pressure limiting and pressure-dependent rate constants for various reactions. The primary objective of such studies is to develop comprehensive and hierarchical sets of rate constants that can be integrated into complex chemical kinetic models, thereby enhancing their predictive capabilities for processes involving alkenes, including branched isomers like this compound acs.orgnih.govresearchgate.net. These calculations aim to provide accurate kinetic data for reactions such as the addition of hydrogen atoms to the double bond, which are fundamental in many combustion scenarios acs.orgnih.govresearchgate.net.
Thermochemical parameters, including enthalpies of formation, entropies, and heat capacities, are also systematically calculated using quantum chemical methods researchgate.net. These parameters are essential inputs for thermodynamic calculations and kinetic modeling, providing a fundamental understanding of the energy landscape and molecular stability.
| Kinetic Modeling Approach | Application to this compound Kinetics | Key Reference(s) |
| RRKM Theory | Calculation of high-pressure limiting and pressure-dependent rate constants, particularly for addition reactions. | acs.orgnih.govresearchgate.net |
| Master Equation (ME) | Used in conjunction with RRKM theory to determine pressure-dependent rate constants, crucial for understanding reactions across various conditions. | acs.orgnih.govresearchgate.net |
Quantum Chemical Composite Methods for Formation Enthalpies
The accurate determination of formation enthalpies is critical for understanding the thermodynamic stability and reactivity of chemical species. Quantum chemical composite methods represent a class of high-level computational techniques designed to achieve near-experimental accuracy in thermochemical property predictions. For this compound, these methods are applied to calculate its enthalpy of formation at 0 K, typically through the use of isodesmic reactions, which are designed to minimize errors associated with electronic structure calculations acs.orgnih.govresearchgate.net.
Several established composite methods are frequently employed in these studies. These include CBS-QB3 , CBS-APNO , G3 , and G4 . These methods combine different levels of theory and basis sets to systematically account for electron correlation and relativistic effects, thereby yielding highly reliable thermochemical data acs.orgnih.govresearchgate.net. The application of these methods to this compound provides essential thermodynamic data that supports the development and validation of detailed chemical kinetic mechanisms acs.orgnih.govresearchgate.net.
| Composite Method | Application to this compound | Key Reference(s) |
| CBS-QB3 | Calculation of formation enthalpies at 0 K via isodesmic reactions; used to achieve high accuracy in thermochemical predictions. | acs.orgnih.govresearchgate.net |
| CBS-APNO | Calculation of formation enthalpies at 0 K via isodesmic reactions; used to achieve high accuracy in thermochemical predictions. | acs.orgnih.govresearchgate.net |
| G3 | Calculation of formation enthalpies at 0 K via isodesmic reactions; used to achieve high accuracy in thermochemical predictions. | acs.orgnih.govresearchgate.net |
| G4 | Calculation of formation enthalpies at 0 K via isodesmic reactions; used to achieve high accuracy in thermochemical predictions. | acs.orgnih.govresearchgate.net |
Reaction Path and Sensitivity Analyses in Oxidation Chemistry
Understanding the intricate reaction pathways and identifying critical steps are paramount in elucidating the oxidation chemistry of hydrocarbons like this compound. Reaction pathway analysis and sensitivity analysis are computational tools employed to dissect complex reaction mechanisms and highlight the most influential reactions.
Sensitivity analysis complements pathway analysis by quantifying the influence of individual reaction rates on macroscopic outcomes like ignition delay times or species concentrations researchgate.netresearchgate.netkaust.edu.sa. For this compound, sensitivity analyses can pinpoint specific elementary reactions that are rate-limiting or significantly impact the formation of key intermediates, such as those leading to OH* radical production in the early stages of oxidation researchgate.net. These insights are invaluable for refining kinetic models and directing future experimental investigations.
| Analysis Type | Focus Areas for this compound (or similar branched alkenes) | Key Reference(s) |
| Reaction Pathway Analysis | Identification of major reaction pathways in oxidation, including unimolecular decomposition and reactions with oxygen species; detection of discrepancies in existing kinetic mechanisms. | researchgate.netresearchgate.net |
| Sensitivity Analysis | Pinpointing critical reactions that influence ignition delay times and species profiles; identifying key steps in oxidation, such as those involving HO2 radicals and OH* production. | researchgate.netresearchgate.netkaust.edu.sa |
Theoretical Studies on Reaction Kinetics of Hydrogen Atoms with Alkenes
The reactions of hydrogen atoms (Ḣ) with alkenes are fundamental processes in combustion and atmospheric chemistry. Theoretical studies specifically investigate the kinetics of these interactions for various alkenes, including this compound, to provide accurate rate constants for kinetic modeling acs.orgnih.govresearchgate.netresearchgate.net. These studies aim to build a hierarchical framework of rate constants that can be applied to a range of linear and branched alkenes, from C2 to C5 acs.orgnih.govresearchgate.net.
Advanced computational techniques, such as RRKM theory combined with master equation calculations , are employed to determine both high-pressure limiting and pressure-dependent rate constants for Ḣ atom addition to the double bond of this compound acs.orgnih.govresearchgate.net. These calculations consider the complex energy landscapes and transition states involved in these reactions, providing detailed insights into their temperature and pressure dependencies. The goal is to generate recommended rate constants that can be reliably incorporated into detailed chemical kinetic models, thereby improving their accuracy in simulating combustion processes and atmospheric reactions acs.orgnih.govresearchgate.net. Research in this area often complements previous studies on C5 alkenes by extending the analysis to include smaller alkenes and branched isomers like this compound acs.orgnih.govresearchgate.net.
Compound Name List:
this compound
Applications in Chemical Synthesis and Industrial Processes
Precursor in Organic Synthesis
2-Methyl-1-butene (B49056) serves as a foundational molecule for the synthesis of a range of organic compounds, leveraging its alkene functionality for addition, oxidation, and polymerization reactions.
This compound plays a role in the production pathways of isoprene (B109036) (2-methyl-1,3-butadiene), a key monomer for synthetic rubber. One route involves the codimerization of ethylene (B1197577) and propene to yield this compound, which can subsequently undergo dehydrogenation to produce isoprene. While this method has been explored, it is noted to be at an experimental stage and not yet widely commercialized chemcess.comugr.es. Commercially, isoprene is often derived from the dehydrogenation of methylbutenes, including this compound, which are obtained from petrochemical sources iarc.frjunyuanpetroleumgroup.com.
A significant industrial application of this compound is its use in the preparation of pinacolone (B1678379) (3,3-dimethyl-2-butanone) fishersci.atchemicalbook.com. Industrial synthesis typically involves the reaction of this compound (often in a mixture with its isomer, 2-methyl-2-butene) with an aqueous inorganic acid, such as sulfuric or hydrochloric acid, in the presence of formaldehyde (B43269). The reaction proceeds at elevated temperatures, typically between 50°C and 200°C, to yield pinacolone, which is then isolated through distillation google.comgoogle.com.
Table 1: Example Processes for Pinacolone Preparation from this compound
| Acid Used | Formaldehyde (30% soln.) | Temperature (°C) | Yield (% of Theory) | Reference |
| Sulfuric Acid | 0.5-1.5 mol/mol butene | 50-200 | 46.1 - 68.5 | google.comgoogle.com |
| Hydrochloric Acid | 0.5-1.5 mol/mol butene | 50-200 | 65.0 - 75.5 | google.comgoogle.com |
The hydration of this compound, typically catalyzed by aqueous acids, leads to the formation of alcohols. This process follows Markovnikov's rule, yielding primarily the tertiary alcohol 2-methyl-2-butanol (B152257), and a minor amount of the primary alcohol 2-methyl-1-butanol (B89646) brainly.comchegg.com. The primary alcohol, 2-methyl-1-butanol, can be further oxidized. Mild oxidation converts it to 2-methylbutanal (an aldehyde), while stronger oxidizing agents can further oxidize it to a carboxylic acid brainly.com. Additionally, oxidative cleavage reactions, such as ozonolysis or treatment with strong oxidizers like hot, concentrated potassium permanganate, can break the double bond of this compound, leading to the formation of aldehydes, ketones, carboxylic acids, or carbon dioxide, depending on the specific reaction conditions and workup libretexts.orgmasterorganicchemistry.comsavemyexams.commsu.edu.
This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals guidechem.comontosight.ai. Its derivatives are also employed in these sectors, contributing to the development of crop protection agents and other specialized chemical products fishersci.atchemicalbook.com.
Intermediate for Alcohols, Aldehydes, and Acids
Role in Fuel Chemistry
The properties of this compound make it relevant in the context of fuels and fuel additives.
This compound is utilized as a component in fuels, particularly in gasoline, and as a fuel additive fishersci.atchemicalbook.comguidechem.comontosight.aiimcd.nl. Its primary function in this capacity is to enhance the octane (B31449) rating of gasoline. By increasing the fuel's resistance to knocking or premature combustion, it contributes to improved engine performance and efficiency guidechem.comimcd.nl. It is often found as part of isoamylene mixtures, which are common gasoline blending components imcd.nl. Research has also examined the combustion characteristics of blends containing this compound to optimize fuel formulations .
Table 2: Key Physical Properties of this compound
| Property | Value | Method/Notes | Reference |
| Boiling Point | 31 °C | Literature value (lit.) | chemicalbook.comontosight.aisigmaaldrich.comspectrumchemical.com |
| Density | 0.65 g/mL | at 25 °C (lit.) | chemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.378 | (lit.) | chemicalbook.comsigmaaldrich.com |
| Flash Point | -37 °C | closed cup (lit.) | |
| Flash Point | < -7 °C | haz-map.com | |
| Solubility | Soluble in ether, ethanol (B145695), benzene | Insoluble in water | fishersci.atchemicalbook.comspectrumchemical.com |
Table 3: Octane Numbers of this compound
| Octane Number Type | Value | Reference |
| Research Octane Number (RON) | 81.9 | kg.ac.rs |
| Motor Octane Number (MON) | 98.3 | kg.ac.rs |
| Average Octane Number | 90.10 | kg.ac.rs |
Components in Gasoline Formulations
This compound is recognized for its contribution to the octane rating of gasoline, a critical property determining a fuel's resistance to knocking or premature combustion in internal combustion engines. This compound, an isomer of pentene, exhibits a high Research Octane Number (RON) of 103 and a Motor Octane Number (MON) of 82, with an octane sensitivity (S) of 21 guidechem.comfishersci.atthermofisher.comtinyapi.co. These values are notably higher than those of other C5 isomers, such as 1-pentene (B89616) (RON 91, MON 77, S 14) guidechem.comfishersci.at. The inclusion of high-octane components like this compound in gasoline formulations allows for the operation of engines at higher compression ratios. This, in turn, leads to improved engine efficiency and a reduction in carbon dioxide emissions guidechem.com. As a result, this compound is considered a promising high-octane blendstock for modern gasoline compositions, contributing to the development of more efficient fuels guidechem.comthermofisher.com. The octane number of a fuel is determined by comparing its auto-ignition performance to standardized mixtures of n-heptane (assigned an octane number of 0) and isooctane (B107328) (2,2,4-trimethylpentane, assigned an octane number of 100) guidechem.comtinyapi.co. Generally, increased molecular branching, decreased molecular weight, and the presence of unsaturation contribute to a higher octane number guidechem.com.
Combustion Properties Analysis in Fuel Optimization
The combustion characteristics of this compound are of significant interest for fuel optimization. Research has investigated its behavior in gasoline-like blends, providing insights into crucial parameters such as laminar flame speed, ignition delay time, and CO laser absorption chemicalbook.comhaz-map.comonepetro.orgchemicalbook.comgoogle.com. These studies are instrumental in developing and refining fuel formulations to enhance engine performance. For instance, detailed experimental and kinetic modeling studies have been conducted on methylbutenes, including this compound, to understand their combustion pathways smolecule.com. Shock-tube spectroscopic measurements of species like CO and H₂O during its combustion, coupled with chemical kinetics modeling, further illuminate its combustion behavior smolecule.com. Studies have measured ignition delay times and species concentrations for methylbutenes as part of representative gasoline blends, contributing to a deeper understanding of how these components influence combustion chemicalbook.comsmolecule.com. This compound is highly flammable, with a flash point of -37 °C, underscoring the importance of careful handling and formulation in fuel applications chemicalbook.comhaz-map.comonepetro.orggoogle.comresearchgate.net.
Table 1: Octane Numbers of C5 Isomers
| Compound | RON | MON | S (RON-MON) |
|---|---|---|---|
| 1-Pentene | 91 | 77 | 14 |
| This compound | 103 | 82 | 21 |
Specialized Industrial Applications
Production of Synthetic Rubbers (e.g., Polyisoprene, Butyl Rubber)
This compound serves as a valuable monomer and intermediate in the production of various synthetic rubbers and polymers. It is commonly utilized in the synthesis of polyisoprene and butyl rubber, where its reactive double bond facilitates polymerization guidechem.com. As a co-monomer, its incorporation into polymer chains can modify properties such as flexibility and crosslinking capabilities, tailoring the final material for specific applications google.com. In the context of isoprene production, a key component for synthetic natural rubber, this compound is involved in proposed petrochemical processes onepetro.org. Furthermore, it plays a role in controlling the molecular characteristics of cationic oligopiperylene, a type of synthetic oligopiperylene rubber, when used in conjunction with piperylene in specific polymerization conditions cymitquimica.com. For butyl rubber, isoolefins in the C4-C16 range, including this compound, are preferred monomers alongside isobutene .
Use as a Solvent in Organic Synthesis
In organic synthesis, this compound functions as a versatile solvent and a reactive building block fishersci.atthermofisher.comchemicalbook.comhaz-map.comgoogle.com. Its reactivity, stemming from the presence of a double bond, makes it a useful starting material for synthesizing a range of organic compounds google.com. Specifically, it is employed in the preparation of chemicals such as pinacolone, flavor enhancers, spices, crop protectants, and tertiary amyl phenol (B47542) fishersci.atchemicalbook.com.
Photosensitive Materials and Concrete Dispersants
Beyond fuel and polymer applications, this compound finds utility in specialized industrial sectors. It serves as a component in the formulation of photosensitive materials guidechem.comfishersci.atchemicalbook.comchemicalbook.com. Additionally, it is utilized as a concrete dispersant, contributing to improved workability and stable fluidity in hydraulic cement compositions, often as part of a copolymer with dicarboxylic acid anhydrides guidechem.comfishersci.atchemicalbook.comsmolecule.com.
Future Research Directions and Unexplored Avenues
Advanced Catalytic Systems for Selective Transformations of 2-Methyl-1-butene (B49056)
Current catalytic methods for transforming this compound often face challenges in achieving high selectivity, activity, and stability, especially for complex reactions. Future research should focus on the development of novel catalytic systems capable of precisely controlling the reaction pathways. This includes exploring advanced heterogeneous catalysts, such as tailored zeolites or metal-organic frameworks (MOFs), designed to offer specific pore structures and active sites for regioselective and stereoselective transformations. Homogeneous catalysis, particularly using transition metal complexes with precisely engineered ligands, also presents opportunities for fine-tuning reactivity. Furthermore, the integration of organocatalysis and biocatalysis could offer milder reaction conditions and unique selectivities, aligning with green chemistry principles.
Research is needed to systematically evaluate the performance of these advanced catalysts across various reactions, including polymerization, oxidation, hydrogenation, and isomerization. Key performance indicators to track would be:
| Catalytic System Type | Target Transformation | Key Performance Indicators | Potential Advantages |
|---|---|---|---|
| Zeolites | Isomerization, Alkylation | Selectivity (e.g., to specific isomers), Activity (TOF), Stability (resistance to coking) | Shape selectivity, thermal stability |
| Metal-Organic Frameworks (MOFs) | Oxidation, Hydrogenation | Tunable pore size, High surface area, Active site accessibility | High catalytic efficiency, potential for bifunctional catalysis |
| Homogeneous Transition Metal Complexes | Polymerization, Functionalization | Selectivity (e.g., polymer tacticity), Activity (TON, TOF), Catalyst lifetime | Precise control over reaction pathways, mild conditions |
| Organocatalysts | Asymmetric Synthesis | Enantioselectivity, Diastereoselectivity, Reaction rate | Metal-free, environmentally friendly |
| Biocatalysts (Enzymes) | Specific functionalization | High chemo-, regio-, and stereoselectivity, Mild conditions | Biodegradability, sustainability |
*TOF: Turnover Frequency; TON: Turnover Number.
Detailed Investigations into Atmospheric Reaction Intermediates and Their Environmental Impact
The atmospheric chemistry of this compound is an area requiring more in-depth study. As a volatile organic compound (VOC), it participates in atmospheric oxidation processes initiated by species like hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). Understanding the detailed mechanisms of these reactions is crucial for assessing its contribution to air quality issues, such as the formation of tropospheric ozone and secondary organic aerosols (SOA).
Future research should employ advanced spectroscopic techniques and computational modeling to elucidate the formation and fate of transient intermediates, such as Criegee intermediates and peroxy radicals. Investigating the reaction kinetics with various atmospheric oxidants and quantifying the yields of specific degradation products, including carbonyls, organic nitrates, and acids, will provide critical data. The environmental impact of these intermediates, particularly their potential toxicity and persistence, needs thorough evaluation. For example, studies on the ozonolysis of similar alkenes have identified complex reaction pathways leading to various oxygenated products nih.govresearchgate.net. Similar detailed mechanistic studies for this compound are needed.
Key areas for investigation include:
Exploration of Novel Bio-based Synthetic Pathways for this compound
The shift towards a sustainable chemical industry necessitates the exploration of renewable feedstocks for chemical production. Currently, this compound is primarily derived from petrochemical sources. Future research should focus on developing efficient and economically viable bio-based synthetic routes. This could involve the metabolic engineering of microorganisms to produce this compound directly from biomass-derived sugars or other renewable carbon sources through fermentation nih.gov.
Potential bio-based pathways and their considerations include:
| Bio-based Feedstock/Intermediate | Conversion Pathway | Key Challenges | Potential Advantages |
|---|---|---|---|
| Sugars (e.g., glucose) | Fermentation, Metabolic Engineering | Achieving high titers, rates, and yields; product recovery | Renewable, potentially lower carbon footprint |
| Levulinic Acid | Catalytic Dehydration/Conversion | Selectivity control, catalyst stability | Abundant biomass derivative |
| Bio-derived Alcohols (e.g., 1-butanol) | Catalytic Dehydration | Isomer selectivity, catalyst deactivation | Utilizes existing fermentation infrastructure |
Integration of Machine Learning and AI in Predicting this compound Reactivity and Properties
Future research could involve developing quantitative structure-activity relationship (QSAR) models or employing deep learning approaches to predict reaction outcomes based on molecular descriptors and reaction parameters. AI can also be used to analyze large datasets from high-throughput screening experiments, identifying patterns that might be missed by traditional methods. Furthermore, ML models can assist in predicting the physical and chemical properties of this compound and its derivatives, aiding in material design and process optimization. For instance, ML models are already being used to predict chemical reaction conditions and catalyst performance neurips.ccnih.govrsc.org.
Key applications of ML/AI in this context include:
| AI/ML Approach | Application Area | Data Requirements | Expected Outcome |
|---|---|---|---|
| QSPR Models | Property Prediction | Molecular structure, experimental property data | Prediction of physical properties (e.g., boiling point, solubility) |
| Deep Learning (e.g., CNNs, GNNs) | Reaction Prediction | Reaction SMILES, conditions, catalysts, solvents | Prediction of reaction products and yields |
| Reinforcement Learning | Catalyst Optimization | Catalyst structure, reaction conditions, performance metrics | Identification of optimal catalyst and conditions |
| Generative Models (e.g., GANs) | Novel Catalyst Design | Existing catalyst databases, desired properties | Generation of novel catalyst structures |
Sustainable Production and Circular Economy Approaches for this compound
The principles of sustainable chemistry and the circular economy offer a framework for minimizing the environmental footprint of chemical production. For this compound, this involves examining its entire lifecycle, from feedstock sourcing to end-of-life management. Research should explore methods to reduce energy consumption, waste generation, and greenhouse gas emissions in its production processes mdpi.comeuropa.euparliament.uk.
This includes investigating alternative, less energy-intensive synthesis routes, improving process efficiency through intensification, and exploring the utilization of waste streams or by-products from other industrial processes. Diversifying feedstocks beyond fossil fuels, as discussed in Section 7.3, is a critical component. Furthermore, research into the recyclability and biodegradability of products derived from this compound should be prioritized, ensuring that its use contributes to a closed-loop system.
Key considerations for sustainable production and circular economy integration:
Q & A
Basic Research Questions
Q. How can 2-methyl-1-butene be synthesized in a laboratory setting, and what factors influence product distribution in elimination reactions?
- Methodological Answer : this compound is typically synthesized via dehydrohalogenation of 2-bromo-2-methylbutane using a base. The choice of base (e.g., KOH vs. potassium tert-butoxide) significantly impacts the ratio of this compound to its more substituted isomer, 2-methyl-2-butene. Bulkier bases favor the less substituted alkene (this compound) due to steric effects in the E2 mechanism . For example, using KOtBu increases the yield of this compound to 70%, compared to 45% with KOH .
Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?
- Methodological Answer : Infrared (IR) spectroscopy identifies the C=C stretching vibration (~1640 cm⁻¹) and CH₃/CH₂ bending modes. Gas chromatography (GC) with non-polar columns (e.g., OV-1 or DB-5) and Kovats retention indices (RI = 504–520 under isothermal conditions) can distinguish it from isomers . Thermodynamic properties like heat capacity (Cp,gas = 25.1–38.1 cal/mol·K across 298–500 K) are calculated via statistical thermodynamics or measured via calorimetry .
Q. What thermodynamic data are critical for modeling this compound in chemical reactions?
- Methodological Answer : Key parameters include enthalpy of formation (ΔfH°gas), reaction enthalpies (ΔrH°), and heat capacities. For example, ΔrH° for hydrochlorination in methylene chloride is -14.12 ± 0.22 kcal/mol . Computational methods (e.g., QSPR, DFT) validate experimental data and predict properties like ion clustering energies (e.g., appearance energy of C4H7+ ion = 10.80–11.33 eV) .
Advanced Research Questions
Q. How can contradictions in reported thermodynamic properties of this compound be resolved?
- Methodological Answer : Discrepancies in heat capacity or reaction enthalpies require cross-validation using multiple techniques. For instance, Scott et al. (1949) combined statistical thermodynamics with experimental measurements to reconcile Cp values across temperatures . Error analysis (e.g., ±0.22 kcal/mol uncertainty in ΔrH°) and calibration against reference compounds (e.g., n-alkanes for GC RI) are essential .
Q. What mechanistic insights explain the regioselectivity of this compound in catalytic epoxidation?
- Methodological Answer : Reactivity depends on steric and electronic factors. In epoxidation with titanium silicalite, this compound shows lower reactivity compared to 2-methyl-2-butene due to reduced accessibility of the double bond in the catalyst’s pores. Inductive effects from branching further influence transition-state stability .
Q. How can kinetic studies elucidate this compound’s atmospheric degradation pathways?
- Methodological Answer : Rate constants for hydroxyl radical reactions (6.07 × 10⁻¹¹ cm³/molecule·sec at 25°C) are determined via photolysis experiments. Computational models (e.g., density functional theory) predict intermediates and validate experimental half-life (~6.3 hours at 5 × 10⁵ OH radicals/cm³) .
Methodological Best Practices
Q. How should experimental procedures for this compound synthesis and analysis be documented to ensure reproducibility?
- Guidelines : Follow journal standards (e.g., Beilstein J. Org. Chem.):
- Describe synthesis steps in detail, including base stoichiometry and reaction temperature.
- Report characterization data (GC retention indices, IR peaks) in tables.
- Deposit raw NMR/MS spectra and computational input files as supplementary materials .
Q. What computational tools are recommended for predicting this compound’s properties?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
